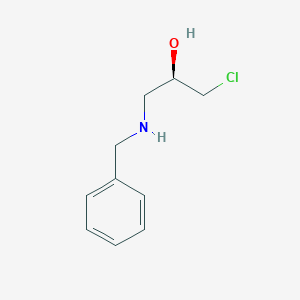

(R)-1-(benzylamino)-3-chloropropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(benzylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBVLLNKJHQAO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Halogenated Alcohols in Chemical Transformations

Halogenated alcohols, or halohydrins, are characterized by a halogen and a hydroxyl group bonded to adjacent carbon atoms. wikipedia.org This arrangement makes them versatile intermediates for a variety of chemical transformations.

Epoxide Formation: In the presence of a base, halohydrins readily undergo an intramolecular SN2 reaction to form epoxides. wikipedia.orgchemistrysteps.com This is a key step in many industrial processes, such as the production of propylene (B89431) oxide. wikipedia.org

Substitution Reactions: The hydroxyl group can be converted into a better leaving group, allowing for substitution reactions at that carbon. britannica.commasterorganicchemistry.comchemguide.co.uk Reagents like thionyl chloride or phosphorus halides can replace the hydroxyl group with a halogen. britannica.comyoutube.com

Oxidation: The secondary alcohol in a halohydrin can be oxidized to a ketone, providing another route to functional group manipulation. britannica.com

Synthesis of Other Functional Groups: Halohydrins can be used to synthesize a variety of other compounds, including substituted alcohols and other functionalized organic molecules through nucleophilic substitution. allen.inbyjus.com

The reactivity of the alcohol and the halogen can be selectively controlled, making halogenated alcohols powerful tools for synthetic chemists.

Historical Context of Synthetic Route Development for Chiral Chlorohydrins

Historically, the synthesis of chlorohydrins often involved the reaction of alkenes with a chlorine source in the presence of water. wikipedia.orgmasterorganicchemistry.com This method, however, typically produces a racemic mixture of the two enantiomers. The separation of these enantiomers can be challenging and inefficient.

To address this, significant research has focused on developing asymmetric methods for the synthesis of chiral chlorohydrins. These methods can be broadly categorized as:

Kinetic Resolution: This approach involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Enzymatic methods, such as those using haloalcohol dehalogenases or epoxide hydrolases, have been particularly successful in the kinetic resolution of racemic epichlorohydrin (B41342), a key precursor to many chiral chlorohydrins. rsc.org

Asymmetric Synthesis: This strategy aims to directly produce one enantiomer in excess. This can be achieved through various approaches:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of α-chloroketones using chiral catalysts can produce chiral chlorohydrins with high diastereo- and enantioselectivity. rsc.org

Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of α-chloroketones is a powerful method for accessing enantiopure chlorohydrins. researchgate.netnih.govacs.org

Epoxide Ring Opening: The enantioselective ring-opening of meso-epoxides with a chloride source, often catalyzed by a chiral Lewis acid, can also yield chiral chlorohydrins. researchgate.net

The development of these stereoselective methods has been crucial for making enantiomerically pure chlorohydrins, like the building block for (R)-1-(benzylamino)-3-chloropropan-2-ol, more accessible for use in asymmetric synthesis.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The presence of a chlorine atom on a primary carbon makes this compound susceptible to nucleophilic substitution reactions. The carbon-chlorine bond is polar, with the carbon atom carrying a partial positive charge (Cδ+-Clδ-), rendering it electrophilic and prone to attack by nucleophiles. docbrown.info Given that the chlorine is attached to a primary carbon, these reactions predominantly proceed via the SN2 (bimolecular nucleophilic substitution) mechanism. studymind.co.ukchemguide.co.uk This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. studymind.co.uk

The primary alkyl chloride moiety of this compound can react with a variety of nucleophiles to yield a range of substituted products. The nucleophile, an electron-rich species, donates a pair of electrons to the partially positive carbon atom, leading to the heterolytic cleavage of the C-Cl bond. studymind.co.uk The reactivity depends on the strength of the nucleophile. Stronger nucleophiles, such as the hydroxide (B78521) ion (OH⁻), facilitate faster reactions compared to weaker neutral nucleophiles like water. chemguide.co.ukchemrevise.org

Key intermolecular substitution reactions include:

Hydrolysis: Reaction with aqueous alkali, such as sodium hydroxide, results in the substitution of the chlorine atom with a hydroxyl group, forming (R)-1-(benzylamino)propane-2,3-diol. This reaction typically requires heating under reflux. chemguide.co.uk

Cyanation: Treatment with potassium cyanide in an ethanolic solvent leads to the formation of a nitrile, (R)-4-(benzylamino)-2-hydroxybutanenitrile. This reaction is significant as it extends the carbon chain by one carbon atom. savemyexams.com

Amination: Reaction with ammonia (B1221849) in an ethanolic solution under heat and pressure yields a primary amine, resulting in (R)-1-amino-3-(benzylamino)propan-2-ol. Using excess ammonia is crucial to minimize further substitution on the newly formed amine. savemyexams.com

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Name |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH or KOH | Diol | (R)-1-(benzylamino)propane-2,3-diol |

| Cyanide (CN⁻) | KCN in ethanol | Nitrile | (R)-4-(benzylamino)-2-hydroxybutanenitrile |

| Ammonia (NH₃) | Excess NH₃ in ethanol | Primary Amine | (R)-1-amino-3-(benzylamino)propan-2-ol |

The substitution reactions at the primary chlorinated carbon of this compound typically follow the SN2 pathway. studymind.co.uk In this mechanism, the rate of reaction is dependent on the concentration of both the halogenoalkane substrate and the incoming nucleophile. studymind.co.uk The reaction proceeds through a high-energy transition state where the nucleophile is forming a new bond to the carbon while the carbon-chlorine bond is simultaneously breaking. studymind.co.uk

For primary halogenoalkanes, the SN1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored due to the instability of the resulting primary carbocation. docbrown.infochemrevise.org Therefore, the direct, single-step SN2 mechanism is the predominant intermolecular pathway for this compound.

The structure of this compound contains both a nucleophile (the benzylamino group) and an electrophilic center with a leaving group (the chlorinated carbon), allowing for intramolecular reactions. Under basic conditions, the secondary amine can be deprotonated or act as a nucleophile itself, attacking the C1 carbon in an intramolecular SN2 reaction. This 4-exo-tet cyclization process results in the formation of a stable four-membered heterocyclic ring system, specifically a substituted azetidine (B1206935). The product of this cyclization is (R)-1-benzylazetidin-3-ol.

This type of intramolecular SN2 reaction is a common and effective strategy for synthesizing strained ring systems like azetidines. nih.gov The reaction is often promoted by a base, which enhances the nucleophilicity of the nitrogen atom.

An alternative pathway involves the initial formation of an epoxide. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then displace the adjacent chloride ion via an intramolecular Williamson ether synthesis to form (R)-2-((benzylamino)methyl)oxirane. This epoxide is then susceptible to nucleophilic attack by the tethered benzylamine (B48309), leading to the formation of the same azetidine derivative, (R)-1-benzylazetidin-3-ol, through a regioselective ring-opening reaction.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical transformations, including oxidation, etherification, and esterification.

The secondary alcohol can be oxidized to the corresponding ketone, (R)-1-(benzylamino)-3-chloropropan-2-one. A variety of oxidizing agents can be used, but mild, selective methods are often preferred to avoid over-oxidation or side reactions at the amine or chloride centers.

TEMPO (2,2,6,6-tetramethylpiperidinyloxy)-mediated oxidation is a particularly effective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.org This system operates under mild conditions and shows high selectivity. The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which is the true oxidant of the alcohol. researchgate.net A stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or iodosylbenzene, is required to regenerate the N-oxoammonium species. organic-chemistry.orgresearchgate.net

The reaction is generally performed at room temperature and does not affect the stereocenter at C2, meaning the stereochemical integrity of the molecule is preserved during the transformation. The use of TEMPO and its derivatives, such as 4-acetamido-TEMPO, offers an efficient route to the corresponding α-amino ketone. nih.gov

| Catalyst System | Co-oxidant | Typical Conditions | Product |

|---|---|---|---|

| TEMPO / Copper(I) chloride | Oxygen (air) | Ionic liquid, RT | (R)-1-(benzylamino)-3-chloropropan-2-one |

| TEMPO | Sodium hypochlorite (NaOCl) | CH₂Cl₂/H₂O, 0°C | (R)-1-(benzylamino)-3-chloropropan-2-one |

| 4-acetamido-TEMPO | Electrochemical (anode) | Acetonitrile, LiClO₄ | (R)-1-(benzylamino)-3-chloropropan-2-one |

The hydroxyl group can readily undergo etherification and esterification reactions.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic or basic conditions. For example, acid-catalyzed esterification with acetic acid would yield (R)-1-(benzylamino)-3-chloropropan-2-yl acetate. mdpi.com The reaction is an equilibrium process, and conditions are often optimized to drive it towards the product. mdpi.com

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a nucleophilic alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the corresponding ether, (R)-N-(3-chloro-2-methoxypropyl)-1-phenylmethanamine.

Dehydration and Elimination Pathways

The structure of this compound contains two key leaving groups: a hydroxyl group and a chlorine atom. This arrangement facilitates several distinct elimination pathways, depending on the reaction conditions.

Intramolecular Elimination of HCl (Azetidine Formation): Under basic conditions, the compound can undergo an intramolecular nucleophilic substitution, a type of elimination reaction where hydrogen chloride is formally removed. The secondary amine acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a strained four-membered ring. A documented procedure involves heating the compound in water, followed by the addition of a strong base like sodium hydroxide, to yield 1-benzylazetidin-3-ol. This cyclization demonstrates the amine's propensity to act as a nucleophile in an intramolecular fashion, favoring ring formation over other potential intermolecular reactions.

Intramolecular Elimination of HCl (Epoxide Formation): A common reaction for chlorohydrins in the presence of a base is the formation of an epoxide. Deprotonation of the hydroxyl group creates a transient alkoxide, which then displaces the adjacent chloride ion in an intramolecular Williamson ether synthesis. For analogous 1-chloro-2-propanol (B90593) structures, reactions with amines have been shown to proceed through a propylene (B89431) oxide intermediate, indicating this is a highly favorable pathway. umich.edu This transformation would convert this compound into (R)-N-benzyl-N-(oxiran-2-ylmethyl)amine, a valuable chiral building block.

Acid-Catalyzed Dehydration: While less specific, general principles of alcohol chemistry suggest that under strong acidic conditions, the secondary alcohol can be protonated, converting the hydroxyl group into a good leaving group (water). Subsequent elimination would generate an alkene. The acid-catalyzed dehydration of secondary alcohols is not always a suitable method as it can lead to the formation of stable carbocations, potentially resulting in rearrangements and a mixture of alkene products. learncbse.in

Reactions Involving the Secondary Amine Group

The secondary amine in this compound is a key site for reactivity, functioning as a potent nucleophile for alkylation and acylation reactions.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides, to form tertiary amines. This reaction is a cornerstone of amine synthesis, often catalyzed by non-noble metals or proceeding via a "borrowing hydrogen" methodology where alcohols serve as the alkylating agents. nih.govresearchgate.net The increased nucleophilicity of the amine compared to the alcohol functionality allows for selective N-alkylation under appropriate conditions. nih.gov

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form stable amides. mdpi.com This reaction is typically rapid and highly chemoselective. beilstein-journals.org The lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on the carbonyl carbon of the acylating agent, leading to the formation of an N-substituted amide. beilstein-journals.org Given the higher nucleophilicity of amines compared to alcohols, selective N-acylation can often be achieved without significant O-acylation of the hydroxyl group. researchgate.net

| Transformation | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to RT | Amide |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Solvent (e.g., Pyridine) or catalyst (e.g., DMAP) | Amide |

In multi-step syntheses, it is often necessary to temporarily "mask" the reactive amine to prevent it from interfering with reactions at other sites. This is achieved using protecting groups that can be attached and later removed under specific conditions.

tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used protecting group for amines. It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org The resulting N-Boc carbamate (B1207046) is stable to a wide range of nucleophilic and basic conditions but can be easily cleaved under anhydrous acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.org The chemoselective N-Boc protection of amines in the presence of hydroxyl groups is a well-established and efficient process. organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z) Protection: The benzyloxycarbonyl group is another common amine protecting group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl) with a base. total-synthesis.comwikipedia.org The Cbz group is robust and stable under both acidic and basic conditions. ijacskros.com Its primary advantage is its orthogonality to many other protecting groups, as it is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). total-synthesis.comorganic-chemistry.org This method cleaves the benzyl-oxygen bond, leading to the release of the free amine. total-synthesis.com

| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water) | Strong Acid (e.g., Trifluoroacetic Acid) |

| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Solvent (e.g., Water) | Catalytic Hydrogenolysis (H₂, Pd/C) |

Multi-functional Group Transformations and Cascade Reactions

The presence of three distinct functional groups allows for complex and elegant synthetic strategies, including chemoselective modifications and tandem reaction sequences.

Chemoselectivity is crucial when working with poly-functionalized molecules like this compound. The goal is to react one functional group while leaving the others intact.

Targeting the Amine: As discussed, the amine is the most nucleophilic site and can be selectively acylated or protected under basic or neutral conditions without affecting the less reactive alcohol or the alkyl chloride. researchgate.netorganic-chemistry.org

Targeting the Alcohol and Chloride: In the presence of a strong, non-nucleophilic base, the alcohol can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, displacing the chloride to form a chiral epoxide. This transformation highlights the selective reactivity of the alcohol (as an acid) and the chloride (as an electrophile) while the amine remains a spectator. umich.edu

Targeting the Amine and Chloride: Alternatively, under neutral or weakly basic conditions, the amine can act as the intramolecular nucleophile, attacking the carbon-chlorine bond to form a 1-benzylazetidin-3-ol. This reaction showcases the nucleophilicity of the amine and the electrophilicity of the alkyl chloride, with the alcohol group not participating.

Targeting the Alcohol: The hydroxyl group can be selectively targeted for protection, for example, through silylation using reagents like tert-butyldimethylsilyl chloride (TBSCl). Silylation of alcohols is a common strategy to protect them during subsequent reactions. uni-muenchen.desemanticscholar.org By carefully choosing reagents and conditions, such as using a catalytic Lewis base in an apolar solvent, it is possible to achieve selective O-silylation. uni-muenchen.de

The multiple reactive sites on this compound make it an ideal substrate for tandem or one-pot reactions, where multiple bonds are formed sequentially in a single reaction vessel, enhancing synthetic efficiency.

A prime example of a one-pot synthesis is the intramolecular cyclization to form either an azetidine or an epoxide. Starting with the single chlorohydrin substrate, the addition of a specific base can trigger a cascade that results in the formation of a new heterocyclic ring in a single synthetic operation. umich.edu

A plausible, more complex tandem reaction could be designed as follows:

N-Acylation: The first step would be the chemoselective acylation of the secondary amine with an acyl chloride in the presence of a mild base like triethylamine.

Epoxide Formation: Without isolating the intermediate N-acyl derivative, a stronger base (e.g., sodium hydride or potassium tert-butoxide) could be added to the same reaction pot. This would deprotonate the secondary alcohol, and the resulting alkoxide would displace the adjacent chloride to form a chiral N-benzyl-N-glycidyl amide.

This one-pot, two-step sequence leverages the differential reactivity of the functional groups to efficiently construct a more complex, highly functionalized chiral molecule from the simple starting material. Such strategies are central to modern organic synthesis for building molecular complexity rapidly. nih.gov

Utility As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Stereoselective Synthesis of Complex Molecular Architectures

The defined (R)-configuration of the hydroxyl group in (R)-1-(benzylamino)-3-chloropropan-2-ol serves as a stereochemical foundation for the construction of larger, more intricate molecules. Synthetic chemists utilize such readily available chiral molecules to introduce specific stereocenters into a target structure without the need for complex asymmetric reactions later in the synthetic sequence. The compound's three distinct functional groups can be manipulated selectively under different reaction conditions. For instance, the nucleophilic amine, the hydroxyl group, and the electrophilic carbon bearing the chlorine atom can each participate in bond-forming reactions, enabling the stepwise and controlled assembly of complex molecular frameworks. This strategic utility positions it as a key intermediate in synthetic pathways leading to chiral drugs and natural products.

Role in the Construction of Chiral Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs. nih.govrsc.org The structure of this compound is ideally suited for the synthesis of various chiral heterocyclic systems.

The 1-amino-3-chloropropan-2-ol (B1208272) framework is a direct precursor to the azetidine (B1206935) ring, a strained four-membered heterocycle of significant interest in drug discovery. The synthesis of (R)-1-benzylazetidin-3-ol can be achieved directly from this compound through an intramolecular cyclization reaction. This transformation typically involves treating the compound with a base. The benzylamino group acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction to form the cyclic azetidine structure.

Table 1: Intramolecular Cyclization to form (R)-1-benzylazetidin-3-ol

| Reactant | Product | Reaction Type |

|---|

Beyond azetidines, the versatile functionality of this compound allows for its incorporation into a wider array of nitrogen-containing heterocycles. mdpi.com The amino alcohol moiety is a common structural motif used in the synthesis of larger rings such as piperazines, morpholines, and other complex fused systems. By modifying the chloro and hydroxyl groups, chemists can create different reactive intermediates, such as epoxides or aziridines, which can then react with other building blocks to construct diverse heterocyclic scaffolds. beilstein-journals.org The inherent chirality of the starting material ensures that the resulting heterocyclic products are also enantiomerically enriched, a critical feature for developing stereochemically pure therapeutic agents. nih.gov

Enantioselective Synthesis of Chiral Amines and Alcohols via Derivatization

This compound is not only a precursor for cyclic compounds but also a versatile scaffold for synthesizing other acyclic chiral molecules. The existing stereocenter at C-2 can direct the formation of new chiral amines and alcohols through derivatization.

Key transformations include:

Modification of the Amine: The secondary benzylamino group can be debenzylated through catalytic hydrogenation. The resulting primary amine can then be functionalized with a wide range of substituents to produce a library of novel chiral secondary amines.

Modification of the Alcohol: The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether, creating new classes of chiral compounds.

Modification of the Chloride: The chloride can be displaced by various nucleophiles to introduce new functional groups at the C-3 position.

These derivatizations allow for the generation of a diverse set of chiral 1,2-amino alcohols and related structures, which are themselves valuable intermediates in asymmetric synthesis. researchgate.net

Application in the Chemical Synthesis of Specific Compound Classes

In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. organic-chemistry.org

This compound can be converted into its corresponding Boc-protected derivative in a two-step sequence. First, the benzyl (B1604629) group is removed from the nitrogen atom via catalytic hydrogenation, yielding (R)-1-amino-3-chloropropan-2-ol. The resulting primary amine is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base to afford (R)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate. organic-chemistry.org This Boc-protected intermediate is a stable and versatile building block for further synthetic elaborations. nih.gov

Table 2: Synthesis of Boc-Protected Derivative

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Debenzylation | This compound | H₂, Pd/C | (R)-1-amino-3-chloropropan-2-ol |

Intermediates for β-Adrenergic Antagonist Synthesis

This compound is a key intermediate in the synthesis of (S)-β-adrenergic antagonists, commonly known as β-blockers. The therapeutic efficacy of many β-blockers, such as propranolol (B1214883) and metoprolol, resides almost exclusively in the (S)-enantiomer. ut.ac.ir For instance, (S)-propranolol's activity is reported to be up to 100 times higher than that of its (R)-enantiomer. ut.ac.ir The synthesis of these targets relies on the principle of stereochemical inversion, making the (R)-configured building block essential for obtaining the desired (S)-configured product.

The general synthetic strategy involves two main steps:

Nucleophilic Substitution: The aryloxy component of the target β-blocker (e.g., 1-naphthol (B170400) for propranolol) acts as a nucleophile. In the presence of a base, it displaces the chloride ion from this compound. This reaction proceeds via an intermediate epoxide formed in situ, which is then opened by the aryloxide nucleophile. This SN2-type ring-opening occurs at the less hindered C3 position and inverts the stereocenter at C2, leading to the desired (S)-configuration in the resulting amino alcohol.

Deprotection and Alkylation: The benzyl group on the nitrogen atom serves as a protecting group. It is typically removed via catalytic hydrogenation. The resulting primary amine is then alkylated (e.g., with an isopropyl group for propranolol) to yield the final (S)-β-blocker.

This chemoenzymatic approach allows for the efficient production of a range of enantiomerically pure β-blockers from a common chiral precursor. nih.gov

| Target (S)-β-Blocker | Aryloxy Nucleophile | Final N-Alkyl Group |

|---|---|---|

| (S)-Propranolol | 1-Naphthol | Isopropyl |

| (S)-Metoprolol | 4-(2-Methoxyethyl)phenol | Isopropyl |

| (S)-Alprenolol | 2-Allylphenol | Isopropyl |

| (S)-Pindolol | 4-Indolol | Isopropyl |

Building Blocks for Estrogen Receptor Inhibitor Synthesis

Chiral building blocks are fundamental in the synthesis of modern pharmaceuticals, including estrogen receptor (ER) inhibitors, which are crucial in treating hormone-sensitive cancers. rsc.org These drugs often possess complex stereochemical structures that are essential for their binding affinity and biological function. While this compound represents a versatile chiral synthon, its specific application in the synthesis of widely known ER inhibitors like Fulvestrant is not prominently documented in major synthetic routes described in the scientific literature. rsc.org The synthesis of such steroidal agents typically involves modifications of the core steroid structure rather than the attachment of a propanolamine (B44665) side chain. rsc.org

Utility in Natural Product Total Synthesis

The total synthesis of natural products is a field that showcases the power of modern organic chemistry, often requiring the assembly of complex architectures with high stereochemical fidelity. nih.gov Chiral amino alcohols are structural motifs present in various natural products, including certain alkaloids and sphingolipids. westlake.edu.cn As a pre-functionalized, enantiomerically pure C3 building block, this compound holds potential as a valuable starting material for such syntheses.

However, a review of recent literature on the total synthesis of complex natural products does not highlight widespread use of this specific compound. rsc.orgnih.gov Synthetic chemists often employ other strategies, such as asymmetric epoxidation or hydrogenation, to install the required stereocenters. nih.gov While the structural motif of this compound is relevant, its direct incorporation into documented total syntheses of major natural products appears to be limited.

Analytical and Stereochemical Characterization in Research Contexts

Spectroscopic Methodologies for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques are fundamental in the routine analysis of chiral molecules like (R)-1-(benzylamino)-3-chloropropan-2-ol. Chiral nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are particularly powerful tools for assigning stereochemistry and quantifying enantiomeric excess.

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a potent method for determining the enantiomeric purity of this compound. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers. In the presence of a CSA, transient diastereomeric complexes are formed through non-covalent interactions. semmelweis.huresearchgate.net This results in different magnetic environments for the corresponding nuclei of the two enantiomers, leading to separate signals in the NMR spectrum. semmelweis.hu The integration of these distinct signals allows for the precise determination of the enantiomeric ratio.

Commonly used chiral solvating agents for amino alcohols include BINOL derivatives and chiral acids. frontiersin.org The interactions are typically based on hydrogen bonding, π-π stacking, and steric hindrance. For this compound, the protons proximate to the stereocenter, such as the methine proton of the alcohol group and the methylene (B1212753) protons adjacent to the nitrogen, are most likely to exhibit chemical shift non-equivalence (Δδ) upon complexation. The magnitude of this separation is dependent on the specific CSA used, the solvent, and the concentration of the analyte and CSA. nih.gov

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (R-enantiomer) (ppm) | Chemical Shift (δ) with CSA (S-enantiomer) (ppm) | Chemical Shift Non-equivalence (Δδ) (ppm) |

|---|---|---|---|---|

| -CH(OH)- | 4.10 | 4.15 | 4.21 | 0.06 |

| -CH2-N- | 2.95 | 3.01 | 3.05 | 0.04 |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for the separation and quantification of enantiomers, including those of this compound. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

In Chiral HPLC , a variety of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile for the separation of amino alcohols. The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Chiral GC is another effective method for determining the enantiomeric excess of volatile compounds. nih.gov For amino alcohols like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. The hydroxyl and amino groups are typically acylated, for instance, with trifluoroacetic anhydride. nih.gov The resulting derivatives are then separated on a CSP, often based on cyclodextrin (B1172386) derivatives. gcms.cz The different interactions between the enantiomeric derivatives and the chiral cyclodextrin cavity result in different retention times, allowing for their separation and quantification.

Advanced Structural Elucidation Techniques for Complex Derivatives (e.g., X-ray Crystallography)

While spectroscopic methods are excellent for determining enantiomeric purity and relative stereochemistry, X-ray crystallography provides unambiguous proof of the absolute configuration and detailed three-dimensional structural information of crystalline compounds. For derivatives of this compound that form suitable single crystals, this technique can precisely map the atomic positions in the crystal lattice.

The resulting crystal structure reveals crucial information, including:

Absolute Stereochemistry : By employing anomalous dispersion, the absolute configuration at the chiral center can be definitively determined.

Conformation : The preferred conformation of the molecule in the solid state, including the torsion angles of the flexible side chain, can be established.

Intermolecular Interactions : The packing of molecules in the crystal lattice, governed by hydrogen bonds (e.g., involving the hydroxyl and amino groups) and other non-covalent interactions, can be visualized. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C-O Bond Length (alcohol) | ~1.43 Å |

| C-N Bond Length | ~1.47 Å |

| C-Cl Bond Length | ~1.78 Å |

| Key Torsion Angle (e.g., N-C-C-O) | Variable, defines conformation |

In Situ Reaction Monitoring for Mechanistic Insights

Understanding the reaction kinetics and mechanism for the synthesis of this compound is crucial for process optimization and control. In situ reaction monitoring techniques, such as Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR), allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.commt.com

A common synthetic route to this compound involves the ring-opening of an appropriate epoxide (e.g., (R)-epichlorohydrin) with benzylamine (B48309). researchgate.netresearchgate.netrsc.org In situ FTIR spectroscopy can monitor this reaction by tracking the characteristic infrared absorption bands of the functional groups involved. For example, the disappearance of the epoxide C-O stretching band and the appearance of the O-H stretching band of the product alcohol can be followed over time. researchgate.net This data provides valuable kinetic information, helps identify reaction intermediates, and determines the reaction endpoint. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Change During Reaction |

|---|---|---|---|

| N-H (Benzylamine) | Stretch | 3400-3300 | Decreases |

| Epoxide C-O | Asymmetric Stretch | ~950-815 | Decreases |

| O-H (Product) | Stretch | 3600-3200 (broad) | Increases |

| Secondary Amine N-H (Product) | Bend | ~1650-1580 | Increases |

By analyzing the concentration profiles of the various species over time, a detailed kinetic model of the reaction can be developed, leading to a deeper understanding of the reaction mechanism and facilitating the optimization of reaction conditions such as temperature, concentration, and catalyst loading.

Computational and Mechanistic Investigations of R 1 Benzylamino 3 Chloropropan 2 Ol Chemistry

Theoretical Studies on Reaction Pathways and Stereoselectivity

The stereoselective synthesis of vicinal amino alcohols, such as (R)-1-(benzylamino)-3-chloropropan-2-ol, is a cornerstone of modern organic synthesis due to their prevalence in biologically active molecules. rsc.org Theoretical studies play a crucial role in understanding and predicting the stereochemical outcome of reactions leading to these compounds.

One of the primary synthetic routes to this class of compounds involves the ring-opening of an epoxide, such as (R)-epichlorohydrin, with an amine, in this case, benzylamine (B48309). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. numberanalytics.com Computational models, particularly those employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. These models help in identifying the transition state, a high-energy transient species where the nucleophile, substrate, and leaving group are in close proximity, to predict the most favorable reaction pathway. numberanalytics.com

The stereoselectivity of the epichlorohydrin (B41342) ring-opening is dictated by the direction of the nucleophilic attack. For an SN2 reaction, the nucleophile (benzylamine) attacks the electrophilic carbon atom from the side opposite to the leaving group (the oxygen of the epoxide ring). In the case of (R)-epichlorohydrin, this backside attack occurs at the less sterically hindered primary carbon, leading to the formation of the (R)-enantiomer of the product. Theoretical calculations can quantify the energy barriers for attack at both the primary and secondary carbons of the epoxide ring, confirming that attack at the primary carbon is energetically more favorable. mdpi.com

In addition to epoxide ring-opening, other synthetic strategies for amino alcohols involve the diastereoselective reduction of β-amino ketones. ru.nl Theoretical studies on these reactions can elucidate the factors governing the stereochemical outcome. For instance, computational models can predict which diastereomer is favored by calculating the energies of the different transition states leading to the syn- and anti-products. ru.nl The pre-existing chirality in the molecule can significantly influence the stereochemical outcome of subsequent reactions, a phenomenon that can be rationalized and predicted using computational methods. ru.nl

The table below summarizes key aspects of theoretical studies on reaction pathways relevant to the synthesis of this compound.

| Reaction Type | Computational Method | Key Findings |

| Epoxide Ring-Opening | DFT | The reaction proceeds via an SN2 mechanism with the nucleophile attacking the less sterically hindered carbon. |

| Diastereoselective Reduction | DFT, Ab initio | The energy difference between diastereomeric transition states determines the product ratio. |

| Radical C-H Amination | DFT | A multi-catalytic approach can achieve high regio- and enantioselectivity. nih.gov |

Conformational Analysis and Molecular Modeling of the Compound and its Intermediates

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a critical aspect of understanding the chemistry of this compound. masterorganicchemistry.com

Molecular mechanics (MM) and quantum mechanics (QM) are powerful tools for performing conformational analysis. acs.org For a molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. Computational methods can be used to identify the low-energy conformers, which are the most populated and therefore the most relevant to the molecule's properties.

For the n-propyl chloride fragment of the molecule, studies on related compounds have shown that both trans and gauche conformers exist, with small energy differences between them. acs.org Similarly, the propanol (B110389) backbone can adopt various conformations. arxiv.org Intramolecular hydrogen bonding between the hydroxyl group and the amino group or the chlorine atom can play a significant role in stabilizing certain conformations. arxiv.org

Molecular modeling can be used to visualize these preferred conformations and to calculate their relative energies. The table below presents a hypothetical conformational analysis of this compound, illustrating the types of data that can be obtained from such studies.

| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Key Interactions |

| A | 180° (anti) | 0.0 | Extended conformation, minimal steric hindrance. |

| B | 60° (gauche) | 0.5 | Potential for intramolecular H-bonding between OH and NH. |

| C | -60° (gauche) | 0.8 | Steric repulsion between benzyl (B1604629) group and chlorine. |

These computational models provide a detailed picture of the molecule's structural landscape, which is essential for understanding its interactions with biological targets or other reagents.

Computational Prediction of Synthetic Accessibility

Several scoring functions have been developed to predict synthetic accessibility, including:

SAscore (Synthetic Accessibility Score): This score is based on the analysis of molecular fragments and complexity. It ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize). researchgate.net

SCScore (Synthetic Complexity Score): This score is derived from a neural network trained on a vast number of chemical reactions. nih.gov

RAscore (Retrosynthetic Accessibility Score): This score predicts the likelihood of finding a successful retrosynthetic route using AI-based tools. nih.gov

SYBA (SYnthetic BAyesian Accessibility): This score uses a Bayesian model trained on existing and non-existing compounds to estimate synthetic accessibility. nih.gov

For this compound, a computational assessment of its synthetic accessibility would likely yield a favorable score. The molecule is composed of common structural motifs, and its synthesis can be envisioned from readily available starting materials like benzylamine and epichlorohydrin. The presence of a single stereocenter adds a degree of complexity, but well-established methods for stereoselective synthesis are available.

The following table illustrates how different factors of this compound would contribute to its predicted synthetic accessibility.

| Molecular Feature | Contribution to Synthetic Accessibility | Rationale |

| Molecular Weight | Favorable | Relatively small molecule. |

| Number of Stereocenters | Moderate Complexity | One stereocenter requires stereocontrol. |

| Functional Groups | Favorable | Common and reactive functional groups (amine, alcohol, chloride). |

| Structural Fragments | Favorable | Composed of common, readily available fragments. |

Mechanistic Elucidation of Key Transformations through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. nih.gov For the synthesis of this compound, the key transformation is the nucleophilic ring-opening of epichlorohydrin by benzylamine.

Quantum chemical calculations can model this SN2 reaction in detail, providing information on:

Transition State Geometry: The precise arrangement of atoms at the peak of the energy barrier. For an SN2 reaction, this would show the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen bond. numberanalytics.com

Activation Energy: The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. nih.gov

Solvent Effects: How the presence of a solvent influences the reaction pathway and energetics. nih.gov

The table below summarizes the type of information that can be obtained from quantum chemical calculations for the reaction between benzylamine and (R)-epichlorohydrin.

| Parameter | Description | Significance |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction. | Indicates the thermodynamic favorability. |

| Bond Lengths in TS | The lengths of the forming and breaking bonds in the transition state. | Provides insight into the nature of the transition state. |

| Charge Distribution | The distribution of partial charges on the atoms throughout the reaction. | Helps to understand the electronic nature of the reaction. |

By performing these calculations, chemists can gain a fundamental understanding of the reaction mechanism, which can then be used to optimize reaction conditions and improve the efficiency and selectivity of the synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(benzylamino)-3-chloropropan-2-ol, and how can its stereochemical purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3-chloro-1,2-epoxypropane with benzylamine under basic conditions. To ensure stereochemical purity (R-configuration), chiral chromatography (e.g., HPLC with a Chiralpak® column) or polarimetry is recommended. Characterization via H/C NMR should confirm the absence of diastereomeric impurities. For example, the benzylic proton in the (R)-enantiomer shows distinct splitting patterns compared to the (S)-form . Experimental protocols should align with guidelines for reporting stereochemistry in synthetic chemistry journals .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers distinguish it from analogs?

- Methodological Answer : Key techniques include:

- NMR : The benzylic NH proton appears as a broad singlet (~δ 2.8–3.2 ppm), while the chlorinated CH group resonates at δ 3.5–4.0 ppm.

- IR : Stretching frequencies for NH (3300–3400 cm) and C-Cl (650–750 cm) confirm functional groups.

- Mass Spectrometry : A molecular ion peak at m/z 199.7 (M+H) and fragment ions at m/z 91 (benzyl group) validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor binding affinities?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To resolve discrepancies:

- Reproduce assays using standardized protocols (e.g., radioligand binding assays with HEK293 cells expressing target receptors).

- Validate compound purity via high-resolution mass spectrometry (HRMS) and quantify enantiomeric excess (e.e.) using chiral derivatization agents (e.g., Mosher’s acid chloride) .

- Cross-reference data with structurally similar compounds like (R)-1-amino-3-phenoxypropan-2-ol to identify structure-activity relationships (SARs) .

Q. What strategies optimize the enantioselective synthesis of this compound for scalable production without racemization?

- Methodological Answer :

- Catalytic asymmetric epoxide ring-opening : Use chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) to achieve >90% e.e. .

- In-situ protection : Introduce a temporary Boc group to the benzylamine to prevent racemization during workup.

- Process monitoring : Employ inline FTIR to track reaction progress and minimize side-product formation. Pilot-scale studies should adhere to Good Laboratory Practices (GLP) for reproducibility .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding poses in target receptors (e.g., adrenergic β-receptors).

- QSAR models : Train models on datasets of analogs (e.g., (R)-1-(isopropylamino)-3-sulfonylpropan-2-ol) to identify substituents that improve affinity .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.